3,5-Dichloro-2-nitrophenol
CAS No.:
Cat. No.: VC13796055
Molecular Formula: C6H3Cl2NO3
Molecular Weight: 208.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3Cl2NO3 |
|---|---|
| Molecular Weight | 208.00 g/mol |
| IUPAC Name | 3,5-dichloro-2-nitrophenol |
| Standard InChI | InChI=1S/C6H3Cl2NO3/c7-3-1-4(8)6(9(11)12)5(10)2-3/h1-2,10H |
| Standard InChI Key | AJEHWOKVPSKSLG-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl |
| Canonical SMILES | C1=C(C=C(C(=C1O)[N+](=O)[O-])Cl)Cl |
Introduction
3,5-Dichloro-2-nitrophenol is an organic compound belonging to the nitrophenol family, characterized by the presence of nitro (-NO) and hydroxyl (-OH) functional groups attached to a benzene ring, along with two chlorine atoms at positions 3 and 5. This compound is a derivative of phenol and is of interest due to its potential applications in industrial chemistry, environmental studies, and biological research.
Synthesis
The synthesis of 3,5-dichloro-2-nitrophenol typically involves electrophilic substitution reactions starting from chlorinated aromatic precursors. A common approach includes:
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Nitration Reaction: Chlorinated phenols are subjected to nitration using concentrated nitric acid or a nitrating mixture (HNO/HSO).
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Chlorination: Phenols are chlorinated using reagents such as chlorine gas or sodium hypochlorite under controlled conditions.
These reactions require careful temperature management to prevent over-substitution or decomposition of the product.
Applications
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Industrial Use:
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Precursor for synthesizing dyes and pigments.
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Intermediate in the production of agrochemicals like herbicides and fungicides.
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Biological Activity:
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Exhibits antimicrobial properties against Gram-positive bacteria such as Staphylococcus aureus.
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Potential fungicidal activity against species like Aspergillus terreus.
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Environmental Studies:
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Used as a model compound in studies on chlorinated phenols' environmental behavior, including degradation pathways and toxicity.
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Toxicity and Environmental Impact
Chlorinated nitrophenols, including 3,5-dichloro-2-nitrophenol, are known for their persistence in the environment due to their resistance to biodegradation. Key concerns include:
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Toxicity: These compounds can be toxic to aquatic organisms, affecting ecosystems at relatively low concentrations.
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Bioaccumulation: Their hydrophobic nature may lead to accumulation in living organisms.
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Degradation Pathways: Research on microbial degradation pathways has shown that specialized bacteria can metabolize these compounds under specific conditions.
Analytical Methods
The identification and quantification of 3,5-dichloro-2-nitrophenol are conducted using advanced analytical techniques:
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Spectroscopic Methods:
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UV-Vis Spectroscopy: Detection based on characteristic absorption peaks.
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FTIR: Identification of functional groups such as -OH and -NO.
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Chromatographic Techniques:
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High-Performance Liquid Chromatography (HPLC): For separation and quantification.
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Gas Chromatography-Mass Spectrometry (GC-MS): For detailed structural analysis.
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Research Findings
Recent studies have highlighted several aspects of chlorinated nitrophenols:
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Biological Interactions:
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Structure-Activity Relationships (SAR):
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Environmental Degradation:
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Photodegradation under UV light has been explored as a method for mitigating environmental contamination.
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